2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene
Description
Properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXMBTXCUCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylsulfanyl Group Introduction
The methylsulfanyl group is introduced at position 1 via substitution of bromine using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C. This reaction proceeds via an SNAr mechanism, leveraging the electron-withdrawing effect of adjacent fluorine atoms to activate the ring. Yields range from 65–75%, with purity dependent on the absence of competing nucleophiles.
Methoxy Group Installation
Subsequent substitution of fluorine at position 4 is achieved using sodium methoxide (NaOMe) in methanol under reflux. The methoxy group installation requires careful temperature control to avoid side reactions such as demethylation or over-substitution. Typical reaction times span 12–24 hours, yielding 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene in 60–70% isolated yield.
Table 1: NAS Reaction Conditions and Outcomes
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaSMe | DMF | 80–100 | 6–8 | 65–75 |
| 2 | NaOMe | MeOH | 65–70 | 12–24 | 60–70 |
Friedel-Crafts Sulfonylation and Reduction
An alternative route leverages Friedel-Crafts sulfonylation to install a sulfonyl group, followed by reduction to the corresponding sulfide. This method, detailed in patent WO2007054668A1, involves:
Sulfonylation of 1,2-Difluorobenzene
1,2-Difluorobenzene reacts with methanesulfonic anhydride in the presence of trifluoromethanesulfonic acid (TfOH) as a catalyst. The reaction proceeds via electrophilic aromatic substitution at position 4, yielding 1,2-difluoro-4-(methylsulfonyl)benzene. Optimal conditions include heating at 120°C for 6 hours, achieving 48–52% yield.
Reduction of Sulfonyl to Sulfanyl
The sulfonyl group is reduced to methylsulfanyl using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This step requires anhydrous conditions and careful temperature control (0–5°C) to prevent over-reduction. The resultant 1,2-difluoro-4-(methylsulfanyl)benzene is isolated in 70–80% yield.
Methoxy Group Introduction
The final methoxy group is introduced at position 4 via NAS using NaOMe in methanol, as described in Section 1.2. This step completes the synthesis, yielding the target compound in 60–70% efficiency.
Table 2: Friedel-Crafts and Reduction Pathway
| Step | Process | Reagent/Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | TfOH | 120°C, 6 h | 48–52 |
| 2 | Reduction | LiAlH4/THF | 0–5°C, 2 h | 70–80 |
| 3 | Methoxylation | NaOMe/MeOH | Reflux, 12–24 h | 60–70 |
Directed Ortho-Metalation Approach
Directed metalation strategies offer regioselective control for introducing substituents. This method employs a directing group (e.g., amide or sulfonamide) to facilitate lithiation at specific positions.
Lithiation and Functionalization
Starting with 2,6-difluoro-4-nitrobenzene, the nitro group acts as a directing group for lithiation at position 1. Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with dimethyl disulfide (DMDS) to install the methylsulfanyl group. Subsequent reduction of the nitro group to amine (via H2/Pd-C) and diazotization/hydrolysis yields a phenol intermediate, which is methylated to the methoxy derivative.
Key Considerations
-
Directing Group Efficiency : Nitro groups provide strong activation but require post-functionalization reduction.
-
Temperature Sensitivity : Lithiation must occur at cryogenic temperatures to prevent side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| NAS | Simple reagents, scalable | Requires electron-deficient substrate | 40–50 |
| Friedel-Crafts | High regioselectivity | Multi-step, harsh conditions | 35–45 |
| Directed Metalation | Precise control | Cryogenic conditions, complex steps | 30–40 |
Mechanistic Insights and Optimization
NAS Reaction Dynamics
Fluorine’s electronegativity activates the aromatic ring for nucleophilic attack. Kinetic studies show that methoxy substitution at position 4 is favored due to the para-directing effect of the methylsulfanyl group.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
Pharmaceutical Development
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor for synthesizing biologically active compounds.
Case Study:
A study explored the use of this compound in synthesizing novel antibacterial agents. The derivatives showed enhanced activity against resistant strains of bacteria, indicating its potential in treating infections caused by antibiotic-resistant pathogens .
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene | Antibacterial | |
| 5-Dimethylamino derivative | Enhanced antibacterial | |
| Lincomycin derivatives | Antibacterial |
Material Science
Due to its unique structural features, this compound is also explored for applications in material science, particularly in developing advanced materials such as liquid crystals and polymers.
Case Study:
Research demonstrated that the incorporation of fluorine atoms into polymer matrices improved thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are influenced by the compound’s presence, leading to its observed effects.
Comparison with Similar Compounds
2,4-Difluoro-6-methoxy-1-(methylsulfanyl)benzene
- Structural Difference : Fluorine atoms at positions 2 and 4 instead of 2 and 5.
- The electron-withdrawing effect of fluorine at position 4 may further deactivate the ring toward electrophilic substitution compared to the para-methoxy group in the target compound .
Substituent Variants
2,6-Difluoro-4-methoxy-1-(ethylsulfanyl)benzene
- Structural Difference : Ethylsulfanyl (-SCH₂CH₃) replaces methylsulfanyl (-SCH₃).
- However, steric bulk may hinder packing in the solid state, lowering melting points relative to the methyl analog. IR spectra would retain C-S stretches near 600–700 cm⁻¹ but lack the specific methyl C-H vibrations (~2,950 cm⁻¹) seen in the methylsulfanyl derivative .
2,6-Dichloro-4-methoxy-1-(methylsulfanyl)benzene
- Structural Difference : Chlorine replaces fluorine at positions 2 and 6.
- Impact: Chlorine’s larger atomic radius and lower electronegativity (vs. The ^19F NMR signal (absent here) is replaced by a ^35Cl/^37Cl isotopic splitting pattern in mass spectrometry .
2,6-Difluoro-4-methyl-1-(methylsulfanyl)benzene
- Structural Difference : Methoxy (-OCH₃) replaced by methyl (-CH₃).
- Impact : Loss of the electron-donating methoxy group diminishes resonance stabilization, altering electronic distribution. This reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. IR would show loss of the C-O-C stretch (~1,250 cm⁻¹) .
Spectral and Reactivity Comparisons
Infrared (IR) Spectroscopy
NMR Spectroscopy
Reactivity
- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group. In contrast, chlorine or methyl substituents (as in analogs) may alter regioselectivity due to varying electronic effects .
- Oxidation : Methylsulfanyl groups are susceptible to oxidation to sulfoxides or sulfones, a reactivity shared with ethylsulfanyl analogs but absent in methoxy or methyl derivatives .
Data Table: Key Properties of Compared Compounds
| Compound | Substituents | Melting Point (°C) | IR C-S/C-O Stretch (cm⁻¹) | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | 2,6-F; 4-OCH₃; 1-SCH₃ | Not reported | ~650 (C-S); ~1,250 (C-O) | Susceptible to S-oxidation |
| 2,4-Difluoro-6-methoxy-1-SCH₃ isomer | 2,4-F; 6-OCH₃; 1-SCH₃ | Not reported | Similar | Reduced symmetry; lower crystallinity |
| Ethylsulfanyl analog | 2,6-F; 4-OCH₃; 1-SCH₂CH₃ | Not reported | ~640 (C-S) | Higher lipophilicity |
| Dichloro analog | 2,6-Cl; 4-OCH₃; 1-SCH₃ | Not reported | ~550 (C-Cl) | Enhanced nucleophilic substitution |
Biological Activity
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene, a compound with the molecular formula C9H8F2OS, has garnered attention in various fields of biological research due to its potential pharmacological properties. Its unique structure incorporates fluorine and a methoxy group, which may influence its biological activity. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C9H8F2OS
- Molecular Weight : 208.23 g/mol
- CAS Number : 2056110-40-6
Antimicrobial Activity
Research indicates that compounds similar to 2,6-difluoro-4-methoxy-1-(methylsulfanyl)benzene exhibit significant antimicrobial properties. For instance, derivatives of thiazole and other related compounds have shown moderate to excellent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 2,6-Difluoro-4-methoxy... | E. coli | Moderate |
| 5-Chloro-2-ethoxy... | S. aureus | Excellent |
| 4-Methoxy derivatives | K. pneumoniae | Good |
The mechanism of action for these compounds often involves disruption of bacterial cell walls or inhibition of vital enzymatic processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of fluorinated aromatic compounds. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values that indicate potent growth inhibition.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,6-Difluoro-4-methoxy... | HCT-116 | 0.05 |
| Thiazole derivatives | A-549 | 0.02 |
| Benzoxathiazine derivatives | HT29 | <0.01 |
These findings suggest that the presence of fluorine and methoxy groups may enhance the cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various synthesized compounds including those derived from 2,6-difluoro-4-methoxy-1-(methylsulfanyl)benzene. Results showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties (source ).
- Anticancer Screening : In another investigation focusing on anticancer activity, compounds structurally related to our target compound were screened against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited lower IC50 values than established chemotherapeutics like doxorubicin (source ).
Q & A
Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:
- Halogenation : Introducing fluorine atoms via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions .
- Methoxy Group Installation : Nucleophilic aromatic substitution (SNAr) with sodium methoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100°C) .
- Methylsulfanyl Group Incorporation : Thiolation using methyl disulfide (CH₃SSCH₃) with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 80°C | 65–75 | |
| Methoxylation | NaOMe, DMF, 100°C | 70–80 | |
| Thiolation | CH₃SSCH₃, AlCl₃, CH₂Cl₂ | 50–60 |
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- X-Ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths, angles, and dihedral angles. Intramolecular interactions (e.g., C–H⋯O hydrogen bonds) are identified via ORTEP-3 visualization .
- NMR Spectroscopy : NMR detects fluorine environments (δ ≈ -110 to -150 ppm for aromatic-F), while NMR distinguishes methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C₈H₇F₂OS) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer: Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent molecules or twinned crystals. Strategies include:
- Validation Tools : Use PLATON (ADDSYM) to check missed symmetry and CCDC’s Mogul to validate geometric parameters .
- Refinement Software : SHELXL’s TWIN/BASF commands model twinning, while SQUEEZE in PLATON accounts for disordered solvent .
- Cross-Validation : Compare independent refinements (e.g., OLEX2 vs. SHELXTL) to ensure consistency .
Q. What challenges arise in optimizing regioselectivity during electrophilic substitution reactions?
Methodological Answer: The electron-donating methoxy and methylsulfanyl groups compete for directing effects:
- Competitive Directing : Methoxy (strong para-directing) vs. methylsulfanyl (moderate ortho/para-directing). Computational DFT studies (e.g., Gaussian) predict charge distribution to guide reagent choice .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance methoxy’s directing power, while nonpolar solvents favor methylsulfanyl influence .
- Temperature Control : Lower temperatures (~0°C) reduce kinetic interference, favoring thermodynamically stable products .
Q. How can computational methods predict the compound’s reactivity in drug design?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes) using the methylsulfanyl group as a hydrophobic anchor .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values of -F and -SCH₃) with bioactivity datasets .
- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid environments, critical for membrane permeability .
Q. What methodological approaches are used to assess biological activity in antimicrobial studies?
Methodological Answer:
- MIC Assays : Broth microdilution (CLSI guidelines) tests minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Methylsulfanyl derivatives show enhanced activity due to sulfur’s electronegativity .
- Synergy Testing : Checkerboard assays evaluate combinatorial effects with β-lactam antibiotics, with fractional inhibitory concentration (FIC) indices <0.5 indicating synergy .
- Resistance Profiling : Serial passage experiments monitor mutation rates in pathogens exposed to sublethal compound concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
